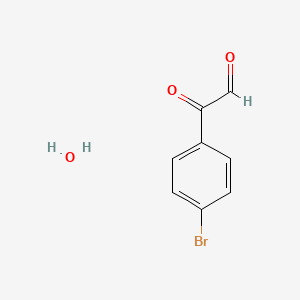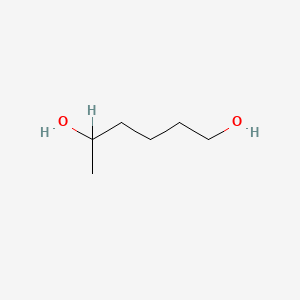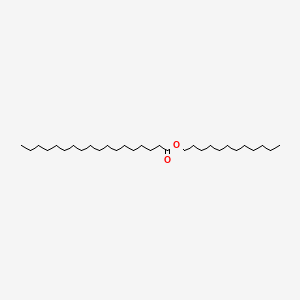
4-Bromophenylglyoxal hydrate
Vue d'ensemble
Description
4-Bromophenylglyoxal hydrate is a chemical compound with the CAS Number: 80352-42-7. Its molecular weight is 231.05 and its IUPAC name is 1-(4-bromophenyl)-2,2-dihydroxyethanone .
Molecular Structure Analysis
The molecular formula of 4-Bromophenylglyoxal hydrate is C8H7BrO3 . The InChI code for this compound is 1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromophenylglyoxal hydrate include a density of 1.743±0.06 g/cm3 (Predicted), a melting point of 132°C, a boiling point of 340.0±32.0 °C (Predicted), a flashing point of 159.4°C, and a vapor pressure of 3.42E-05mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Bromophenylglyoxal hydrate has been involved in various chemical syntheses and reactions. For instance, studies on the synthesis of aliphatic hydrazonyl bromides have explored the kinetics of their conversion into hydrazides, revealing insights into hydrolytic conversion and solvolysis mechanisms (Hegarty, Cashman, & Scott, 1972). Additionally, research on the metabolism of bromobiphenyls in rabbits has provided valuable information on the generation of mono and dihydroxylated metabolic products, aiding in the understanding of the metabolic pathways of related compounds (Kohli, Wyndham, Smylie, & Safe, 1978).
Environmental Applications
The compound has also been studied in environmental contexts. For example, research on the enhanced debromination of 4-bromophenol by the UV/sulfite process has shed light on efficient dehalogenation methods for brominated aromatics, which is crucial for environmental detoxification (Xie et al., 2017).
Applications in Material Science
In material science, studies have investigated the effects of hydrophobized particles on the nucleation of clathrate hydrates, revealing that foreign particles, when properly hydrophobized, can significantly accelerate clathrate hydrate nucleation (Li & Wang, 2015). This is relevant for applications in energy storage and gas transport technologies.
Analytical Chemistry and Sensor Development
In analytical chemistry, the development of a fluorescent probe for detecting hydrazine in biological and water samples has utilized derivatives of 4-bromophenylglyoxal hydrate. This has implications for monitoring environmental pollutants and ensuring water safety (Zhu et al., 2019).
Crystallography and Structural Studies
Crystallography and structural studies of 4-halophenylboronic acids, including 4-bromophenylboronic acids, have provided insights into the formation of three-dimensional structures and the role of hydration in these processes. This has applications in the development of new materials and understanding molecular interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOONPDHKLYFDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylglyoxal hydrate | |
CAS RN |
80352-42-7 | |
| Record name | 4-Bromophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















